![molecular formula C10H8O2 B1279542 3-Acetylbenzo[b]furan CAS No. 66611-15-2](/img/structure/B1279542.png)
3-Acetylbenzo[b]furan
Vue d'ensemble
Description
3-Acetylbenzo[b]furan, also known as ABF, is a heterocyclic aromatic compound with a wide range of applications in the fields of medicinal chemistry and organic synthesis. It is a colorless solid that can be synthesized from the reaction of 3-hydroxybenzoic acid and an acyl chloride in the presence of a base. ABF is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biocides. It has also been used in the synthesis of a range of heterocyclic compounds, including benzofurans, quinolines, and pyridines.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
3-Acetylbenzo[b]furan derivatives are utilized in synthesizing various novel compounds, demonstrating a range of biological activities. For instance, derivatives of this compound are involved in the creation of novel azines, azolotriazines, and other heterocyclic compounds with potential pharmaceutical applications (Sanad & Mekky, 2018). Similarly, other studies have synthesized new chemical entities using furan derivatives, contributing to the field of medicinal chemistry and drug development (Kumar et al., 2017).
Antimicrobial and Antioxidant Activities
Research has explored the antimicrobial and antioxidant properties of furan-based compounds. For instance, a study synthesized furan-based imidazolones, showcasing their effectiveness against various microbial strains and their potential as antioxidants (Chandrashekarachar et al., 2016).
Pharmacological Applications
This compound derivatives have been evaluated for their pharmacological potential. Research has demonstrated the application of these compounds in treating conditions like type 2 diabetes, where they exhibit inhibitory activity against specific enzymes related to the disease (Mphahlele et al., 2020).
Synthesis of Functionalized Benzo[b]furans
Studies have developed methods for the synthesis of functionalized benzo[b]furans, which are crucial in pharmaceutical and organic chemistry. For example, a one-pot approach for synthesizing 2,3-diarylbenzo[b]furan derivatives has been developed, showcasing the versatility of these compounds in chemical synthesis (Singh et al., 2018).
Antiproliferative Agents in Cancer Research
Some studies have synthesized and evaluated 3-functionalized benzo[b]furans as antiproliferative agents, particularly against human melanoma cell lines. These compounds have shown promise in inhibiting cell division and inducing apoptosis in cancer cells (Kwiecień et al., 2019).
Material Science and Electronics
In material science, derivatives of this compound have been utilized in organic electronics, such as in the fabrication of organic thin film transistors, demonstrating their versatility beyond biomedical applications (Zhao et al., 2017).
Safety and Hazards
In case of eye contact with 3-Acetylbenzo[b]furan, it is advised to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . If skin contact occurs, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention . If inhaled, remove from exposure and lie down .
Mécanisme D'action
Target of Action
Benzo[b]furan derivatives have shown promise as anticancer, antibacterial, and antifungal agents . This suggests that the targets could be proteins or enzymes involved in these biological processes.
Mode of Action
It is known that benzo[b]furan derivatives can interact with their targets through diverse intermolecular interactions, including hydrogen bonding, π-stacking, metal coordination bonds, and van der waals and hydrophobic forces . These interactions can lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Given the potential therapeutic applications of benzo[b]furan derivatives, it can be inferred that the compound may affect pathways related to cell growth and proliferation, bacterial growth, or fungal growth .
Result of Action
Given the potential therapeutic applications of benzo[b]furan derivatives, it can be inferred that the compound may inhibit cell growth in cancer cells, bacterial cells, or fungal cells .
Analyse Biochimique
Biochemical Properties
3-Acetylbenzo[b]furan plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as nucleic acids and proteins, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, through the activation of caspases and the modulation of Bcl-2 family proteins. Additionally, this compound can influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in gene expression and cellular metabolism . In non-cancerous cells, this compound may exhibit cytoprotective effects by modulating oxidative stress responses and enhancing the expression of antioxidant enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can act as an inhibitor of specific enzymes, such as acetylcholinesterase, by binding to the active site and preventing the hydrolysis of acetylcholine. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA . These interactions can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including the induction of apoptosis and modulation of gene expression, even after prolonged exposure . These temporal effects are important for understanding the potential therapeutic applications and safety profile of this compound.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to exhibit anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of various diseases. At high doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to the formation of reactive intermediates and oxidative stress . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate their excretion . The involvement of this compound in these metabolic pathways can influence metabolic flux and the levels of various metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, such as albumin and glutathione S-transferase, which can influence its localization and accumulation . The distribution of this compound within tissues can also be affected by its lipophilicity and affinity for specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The targeting of this compound to specific compartments can be mediated by post-translational modifications, such as phosphorylation and acetylation, which can influence its binding affinity to transport proteins and organelles . The subcellular localization of this compound can have significant implications for its biological activity and therapeutic potential.
Propriétés
IUPAC Name |
1-(1-benzofuran-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGABJRZTFUHDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=COC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461162 | |
| Record name | 3-Acetylbenzo[b]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66611-15-2 | |
| Record name | 3-Acetylbenzo[b]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-benzofuran-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

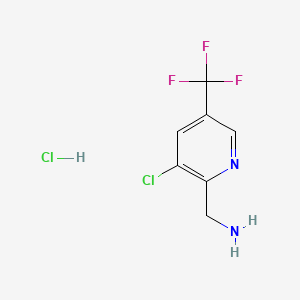
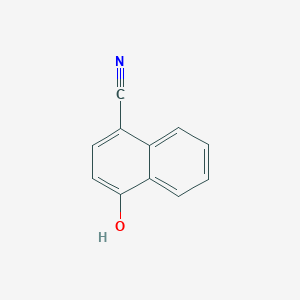
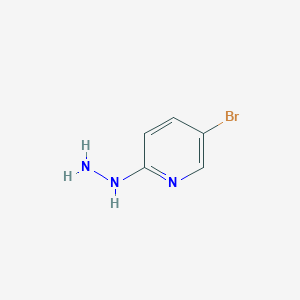
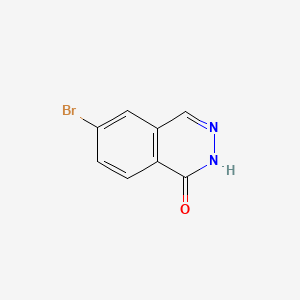

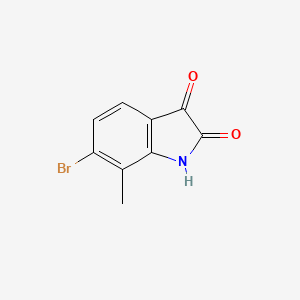
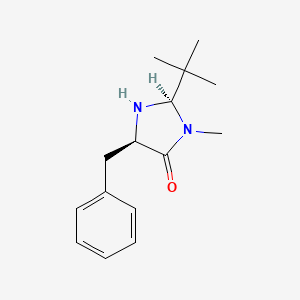

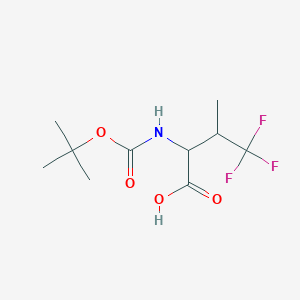
![2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline](/img/structure/B1279486.png)

![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)
![4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1279492.png)
